molecular formula C24H18FNO3 B14951113 5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14951113
M. Wt: 387.4 g/mol
InChI Key: XEWUNVDWGPTYJQ-XDOYNYLZSA-N
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Description

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, hydroxy, and methylphenyl groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18FNO3/c1-15-11-13-17(14-12-15)26-21(18-9-5-6-10-19(18)25)20(23(28)24(26)29)22(27)16-7-3-2-4-8-16/h2-14,21,27H,1H3/b22-20-

InChI Key

XEWUNVDWGPTYJQ-XDOYNYLZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F

Origin of Product

United States

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